molecular formula C5H7N3O2 B584887 5-Amino-1-carboxymethylpyrazole CAS No. 144991-25-3

5-Amino-1-carboxymethylpyrazole

Cat. No. B584887
M. Wt: 141.13
InChI Key: QXGNFPJNGTWWAB-UHFFFAOYSA-N
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Description

5-Amino-1-carboxymethylpyrazole is a compound with the molecular formula C5H7N3O2 . Pyrazoles, including 5-aminopyrazoles, are considered privileged scaffolds in medicinal chemistry . They have been used in the synthesis of various biologically active moieties .


Synthesis Analysis

5-Aminopyrazoles have been extensively employed as useful synthons in designing and constructing a plethora of fused pyrazoloazines of potential synthetic and medicinal interest . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-carboxymethylpyrazole consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The compound has a molecular weight of 141.13.


Chemical Reactions Analysis

5-Amino-pyrazoles, including 5-Amino-1-carboxymethylpyrazole, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in the synthesis of poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Amino-pyrazoles, including 5-Amino-1-carboxymethylpyrazole, are crucial in the synthesis of heterocyclic compounds. These compounds serve as versatile building blocks, enabling the construction of diverse heterocyclic scaffolds. The application spans the development of polysubstituted heterocyclic compounds, fused heterocyclic compounds, and pyrazolo[1,5-a]pyrimidines, demonstrating their wide-ranging utility in creating complex molecular architectures with potential biological activities. The versatility of 5-Amino-pyrazoles is further exemplified by their role in one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions, underscoring their importance in organic and medicinal chemistry (Shaabani et al., 2018), (Hafez et al., 2013).

Antitumor and Antimicrobial Activities

The chemical versatility of 5-Amino-1-carboxymethylpyrazole extends to the synthesis of compounds with significant antitumor and antimicrobial activities. Derivatives synthesized from this compound have been evaluated in vitro against various human cancer cell lines, with some showing promising antitumor activities. This research opens avenues for the development of novel anticancer therapies based on pyrazole derivatives. Furthermore, the antimicrobial potential of these derivatives against pathogens presents an opportunity for new antibiotic agents, highlighting the dual therapeutic potential of compounds derived from 5-Amino-1-carboxymethylpyrazole (Hafez et al., 2013), (Abdallah & Elgemeie, 2022).

Carbonic Anhydrase Inhibition

Research into pyrazole carboxylic acid derivatives, including those related to 5-Amino-1-carboxymethylpyrazole, has identified new carbonic anhydrase inhibitors. These compounds exhibit potent inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in treating conditions like glaucoma. The specificity and potency of these inhibitors underscore the therapeutic relevance of 5-Amino-pyrazoles in designing new drugs for managing diseases associated with carbonic anhydrase activity (Bülbül et al., 2008).

Fluorescent Sensing and Detection

The application of 5-Amino-1-carboxymethylpyrazole derivatives in the development of fluorescent sensors for anion detection, particularly fluoride, demonstrates the compound's utility in analytical chemistry. These sensors exhibit high selectivity and sensitivity for fluoride ions, facilitating their detection in various media. The ability to detect fluoride ions through changes in fluorescence emission spectra highlights the potential of 5-Amino-pyrazole derivatives in environmental monitoring and public health (Yang et al., 2011).

Safety And Hazards

The specific safety and hazards information for 5-Amino-1-carboxymethylpyrazole is not available in the literature I have access to .

Future Directions

The future directions in the research of 5-Amino-1-carboxymethylpyrazole and similar compounds could involve further exploration of their synthesis methods and their potential biological activities . The recent approval of Pirtobrutinib, a 5-aminopyrazole-based compound, for anticancer/anti-inflammatory applications demonstrates the potential therapeutic value of this scaffold .

properties

IUPAC Name

2-(5-aminopyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4-1-2-7-8(4)3-5(9)10/h1-2H,3,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGNFPJNGTWWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668483
Record name (5-Amino-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-carboxymethylpyrazole

CAS RN

144991-25-3
Record name (5-Amino-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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